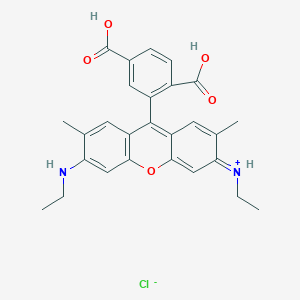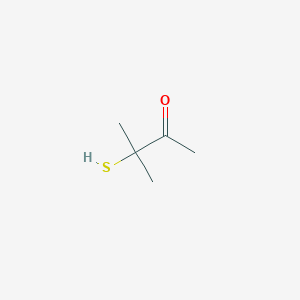
3,3'-Dioctadecylthiacarbocyanine perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lipophilic carbocyanine dye
Applications De Recherche Scientifique
Microvascular Measurements
3,3'-Dioctadecylthiacarbocyanine perchlorate has been evaluated for use in microvascular measurements in rat small intestine and spinotrapezius muscle. The dye offers several advantages over isothiocyanates, including ease of labeling procedure, stability, and higher fluorescent intensity. However, limitations exist in accuracy due to vessel diameter and cell velocity impacts (Unthank et al., 1993).
Endocytic Sorting of Lipid Analogues
Research on the trafficking of lipid-mimetic dialkylindocarbocyanine (DiI) derivatives in CHO cells highlighted differences in endocytic sorting based on alkyl tail length or unsaturation. The dye's hydrophobic tail variations influence its distribution in membrane domains (Mukherjee et al., 1999).
Nano-scale Energy Transfer
A study of fluorescence resonance energy transfer (FRET) in water-micellar solutions with this compound revealed its efficiency in nano-scale energy transfer, dependent on dye concentration in micelles (Malyukin et al., 2005).
Neuronal Staining
The dye has been used for staining neurons in fixed tissue, enabling detailed study of neuronal processes and development in embryonic mouse and chicken brain tissue (Godement et al., 1987).
Photostable Organic Triggered Single-Photon Sources
Under nitrogen atmosphere, DiIC18(3) molecules in poly(methylmethacrylate) displayed extremely low photobleaching, making it a potential organic triggered single-photon source (Lill & Hecht, 2004).
Surfactant Micelle Studies
Research demonstrated the importance of hydrophobicity in interactions between DiI and other organic molecules in the nano-scale volume of surfactant micelles, crucial for understanding dye binding efficiencies (Yefimova et al., 2008).
Neuronal Tracing
DiI has been employed in neuronal tracing, with modifications allowing for decalcification, cryosectioning, and photoconversion for analysis at both light and electron microscopic levels (von Bartheld et al., 1990).
Visualization of Blood Vessels
A protocol using DiI for rapid visualization of blood vessels in experimental animals was developed. DiI labels endothelial cell membranes and allows for detailed examination via fluorescence microscopy (Li et al., 2008).
Critical Micelle Concentration Measurement
DiO, a derivative of DiI, has been evaluated as an alternative fluorogenic dye for critical micelle concentration measurement, providing improved consistency over other dyes like Nile Red (Peterson et al., 2015).
Dopamine Neurons Purification
DiI was used in a method to isolate nearly pure dopamine neurons, facilitating study of these neurons in culture (Kerr et al., 1994).
Single-Molecule Spectroscopy
Single-molecule spectroscopy was applied to observe DiI's adsorption on liquid chromatographic surfaces, providing insights into adsorption mechanisms and potential tailing in HPLC (Wirth & Swinton, 1998).
Propriétés
Numéro CAS |
53533-50-9 |
|---|---|
Formule moléculaire |
C53H85ClN2O4S2 |
Poids moléculaire |
913.84 |
Nom IUPAC |
(2Z)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;perchlorate |
InChI |
InChI=1S/C53H85N2S2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-54-48-40-33-35-42-50(48)56-52(54)44-39-45-53-55(49-41-34-36-43-51(49)57-53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-45H,3-32,37-38,46-47H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







